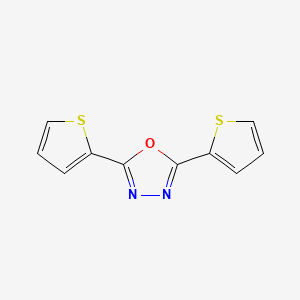

2,5-Dithiophène-2-yl-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

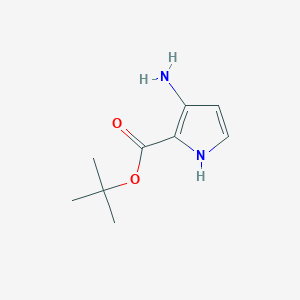

2,5-Dithiophen-2-yl-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H6N2OS2 and a molecular weight of 234.30 . It is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom, forming a five-membered ring .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, involves various methods . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular structure of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Physical And Chemical Properties Analysis

2,5-Dithiophen-2-yl-1,3,4-oxadiazole has a density of 1.392 and a melting point of 120℃ . It exhibits good fluorescent properties with high quantum yield, making it a promising material for organic light-emitting diodes (OLEDs) .Applications De Recherche Scientifique

- Rôle du 2,5-Dithiophène-2-yl-1,3,4-oxadiazole: Ce composé sert de matériau émetteur bleu dans les OLED. Sa nature déficiente en électrons, son rendement quantique élevé de photoluminescence et sa stabilité thermique en font un choix idéal pour obtenir une émission de lumière bleue .

- Contribution du this compound: Les chercheurs explorent son utilisation comme matériau de transport de charge dans les OFET, tirant parti de ses propriétés électroniques favorables .

Diodes organiques électroluminescentes (OLED)

Transistors à effet de champ organiques (OFET)

Agents de blanchiment fluorescents

En résumé, ce composé contribue de manière significative au développement de matériaux avancés, couvrant les OLED, les OFET, les cellules solaires, et plus encore. Sa polyvalence et ses propriétés uniques continuent d’inspirer la recherche de pointe dans de multiples domaines scientifiques . Si vous souhaitez des informations plus détaillées sur une application spécifique, n’hésitez pas à nous les demander!

Mécanisme D'action

Target of Action

The primary targets of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound is used in the design and synthesis of symmetrical 2,5-disubstituted thiophenic derivatives containing 1,3,4-oxadiazole moiety as blue emitting materials .

Mode of Action

2,5-Dithiophen-2-yl-1,3,4-oxadiazole interacts with its targets by exhibiting good fluorescent properties with high quantum yield . It is amongst the most widely studied classes of electron-injection/hole-blocking materials due to their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities .

Biochemical Pathways

The compound affects the biochemical pathways related to the emission of light in OLEDs. It is used to tune the emission colors in the entire region of the visible spectrum . The compound’s interaction with its targets results in different emission properties with different substitutions .

Pharmacokinetics

Its high thermal and chemical stabilities suggest that it may have good bioavailability in the appropriate environments .

Result of Action

The result of the action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is the production of blue light in OLEDs . The compound is also used as an electron-transport material in multilayer OLEDs .

Action Environment

The action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is influenced by environmental factors such as temperature and chemical conditions. Its good thermal and chemical stabilities suggest that it can function effectively in a variety of environments .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2,5-Dithiophen-2-yl-1,3,4-oxadiazole in lab experiments is its low cost and availability. It is also easy to synthesize and can be used as a starting material for the synthesis of a wide range of organic compounds. However, there are some limitations to using 2,5-Dithiophen-2-yl-1,3,4-oxadiazole in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, it can be toxic if not handled properly.

Orientations Futures

There are many potential future directions for the use of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole. One potential direction is the development of novel drugs and materials based on 2,5-Dithiophen-2-yl-1,3,4-oxadiazole. In addition, further research is needed to better understand the mechanism of action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole and its biochemical and physiological effects. Finally, more research is needed to develop efficient and cost-effective methods for the synthesis of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole.

Méthodes De Synthèse

2,5-Dithiophen-2-yl-1,3,4-oxadiazole can be synthesized in a variety of ways. One of the most common methods is the reaction of 2,5-dihydrothiophene-2-carboxylic acid with 1,3,4-oxadiazole-5-sulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dihydrothiophene-2-carboxylic acid with 1,3,4-oxadiazole-5-sulfonyl chloride in the presence of an acid such as p-toluenesulfonic acid. In addition, 2,5-Dithiophen-2-yl-1,3,4-oxadiazole can also be synthesized via the oxidation of 2,5-dithiophene with aqueous sodium hypochlorite.

Analyse Biochimique

Biochemical Properties

2,5-Dithiophen-2-yl-1,3,4-oxadiazole is associated with diverse biological activities by the virtue of its -N = C-O- grouping . It has been found to exhibit various pharmacological activities

Cellular Effects

While specific cellular effects of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are not well-documented, compounds with similar structures have been found to exhibit significant biological activities. For instance, two antioxidant 2,5-disubstituted-1,3,4-oxadiazole derivatives were found to exhibit very high and extremely significant anti-COVID-19 activities .

Propriétés

IUPAC Name |

2,5-dithiophen-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c1-3-7(14-5-1)9-11-12-10(13-9)8-4-2-6-15-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEQPFDDIHMPDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-6-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390704.png)

![Ethyl 2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2390717.png)

![1-methyl-1H-benzo[d]imidazol-5-yl acetate](/img/structure/B2390718.png)

![N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B2390720.png)

![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]phenoxy]ethoxy]phenyl]-2-methylpropylidene]hydroxylamine](/img/structure/B2390721.png)

![3-[1-(6-fluoro-5-methylpyridin-3-yl)-N-methylformamido]-2-methylpropanoic acid](/img/structure/B2390722.png)

![3-cyclopentyl-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2390725.png)